![molecular formula C24H19ClN6O4 B2421596 Chembl4553193 CAS No. 1207051-87-3](/img/structure/B2421596.png)
Chembl4553193
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Chembl4553193 has a molecular weight of 499.6 g/mol and a formula of C22H25FN4O3S. It is a white to off-white powder that is sparingly soluble in water and very soluble in dimethyl sulfoxide (DMSO). More detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
Chembl4553193 is a white to off-white powder that is sparingly soluble in water and very soluble in dimethyl sulfoxide (DMSO). It has a molecular weight of 499.6 g/mol and a formula of C22H25FN4O3S. At room temperature, it is stable and non-reactive.Scientific Research Applications
Crop Protection Research
ChEMBL, a large-scale drug discovery database, has been primarily used in human health research. However, its applications extend beyond this domain, notably into crop protection research. The database includes a vast collection of bioactivity data related to insecticidal, fungicidal, and herbicidal compounds and assays. This makes it a valuable resource for identifying chemical scaffolds active against specific targets, deconvoluting potential targets of phenotypic assays, or understanding pathways for safety liabilities in the field of crop protection (Gaulton et al., 2015).
Bioactivity Database for Drug Discovery
ChEMBL is recognized as an Open Data database, hosting a vast array of binding, functional, and ADMET information for numerous drug-like bioactive compounds. This extensive database is abstracted from primary scientific literature, offering high-quality and standardized data beneficial across various chemical biology and drug-discovery research problems. The database's broad scope, encompassing 5.4 million bioactivity measurements for over 1 million compounds and 5200 protein targets, makes it an indispensable tool for the scientific community (Gaulton et al., 2011).
Database Expansion and Functional Enhancements
The scope of ChEMBL has significantly expanded over the years. Alongside continuous data extraction from medicinal chemistry literature, it has integrated new sources of bioactivity data, including neglected disease screening, crop protection data, drug metabolism, disposition data, and bioactivity data from patents. Enhancements such as ontological annotations, inclusion of clinical candidates’ targets and indications, metabolic pathways, and structural alerts have significantly improved the database's applicability and functionality. ChEMBL's data accessibility has also been enhanced through various platforms, including a web interface, RDF distribution, and RESTful web services (Gaulton et al., 2016).
Streamlining Access to Drug Discovery Data
ChEMBL's importance in drug discovery and medicinal chemistry is underpinned by its ability to provide standardized bioactivity, molecule, target, and drug data. The ChEMBL web services have been improved, offering extensive access to the underlying database and introducing new functionalities. These improvements facilitate the construction of applications and data processing workflows that are essential in drug discovery and chemical biology research (Davies et al., 2015).
Mechanism of Action
Safety and Hazards
The safety and hazards of Chembl4553193 would depend on factors such as the amount and duration of exposure, the route of exposure, and individual characteristics of the person exposed. General safety measures when handling chemicals include using personal protective equipment and following safe work practices .
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O4/c1-2-35-23(33)16-5-9-18(10-6-16)26-21(32)14-31-24(34)29-11-12-30-20(22(29)28-31)13-19(27-30)15-3-7-17(25)8-4-15/h3-13H,2,14H2,1H3,(H,26,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCWKAMNJDBKRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.